

Spectroscopic and Structural Analysis of 4-(Methylsulfonylphenyl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Methylsulfonylphenyl)aniline

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Disclaimer: Despite extensive literature searches, specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for **4-(2-Methylsulfonylphenyl)aniline** could not be located. Therefore, this guide presents the available data for the closely related and structurally significant isomer, 4-(4-Methylsulfonylphenyl)aniline. The experimental methodologies provided are representative of the analytical techniques used for this class of compounds.

This technical guide provides a summary of the spectroscopic data and analytical methodologies for 4-(4-Methylsulfonylphenyl)aniline, a compound of interest to researchers and professionals in drug development and materials science. The structured data and detailed protocols are intended to facilitate its identification, characterization, and application in research settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(4-Methylsulfonylphenyl)aniline.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Solvent	Chemical Shift (δ) in ppm
^1H NMR	CDCl_3	7.18–7.39 (m, 10H, Ar-H), 9.52 (s, 1H, NH, D_2O exchangeable)[1]
^{13}C NMR	-	Data not available in the searched resources.

Note: The provided ^1H NMR data is for N-Phenyl-p-toluenesulfonamide, a closely related structure. Specific data for 4-(4-Methylsulfonylphenyl)aniline was not found.

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Wavenumber (cm^{-1})
N-H Stretch	3208[1]
S=O Stretch	1361, 1149[1]

Table 3: Mass Spectrometry (MS) Data

Ionization Method	m/z	Fragment
Electron Ionization (EI)	233	$[\text{M}]^+$

Note: The mass spectrometry data is based on the molecular weight of N-Phenyl-p-toluenesulfonamide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use the residual solvent peak as an internal reference.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the empty sample compartment or clean ATR crystal before scanning the sample.

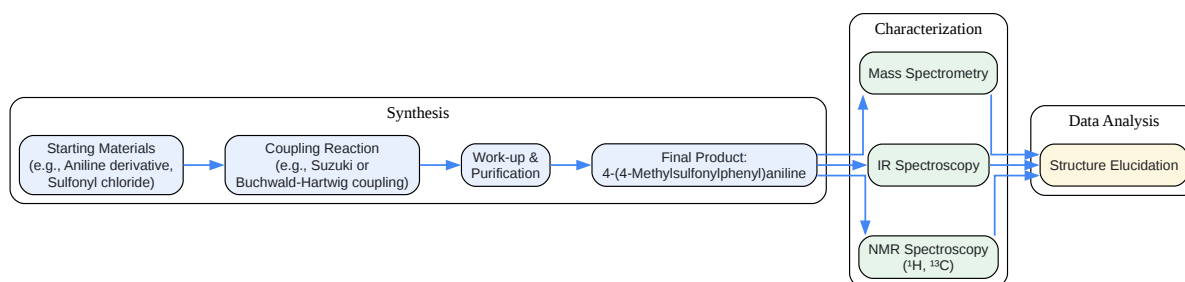
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

- Ionization:
 - Electron Ionization (EI): Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.
 - Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets from which ions are desolvated.
- Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

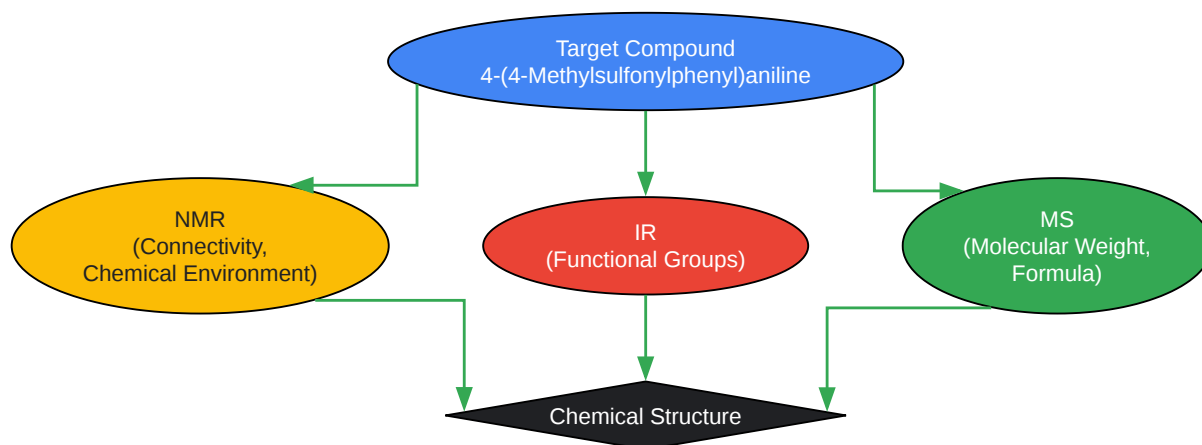
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of aryl sulfone derivatives and the logical relationship of the analytical techniques.



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Figure 1: General experimental workflow for the synthesis and characterization of 4-(4-Methylsulfonylphenyl)aniline.



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Figure 2: Logical relationship of analytical techniques for structural elucidation.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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